molecular formula C7H13NO4S B1443495 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid CAS No. 1316222-44-2

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Cat. No.: B1443495
CAS No.: 1316222-44-2
M. Wt: 207.25 g/mol
InChI Key: MRLYGGDJGQZKLO-UHFFFAOYSA-N
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Description

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring substituted with an ethanesulfonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethanesulfonyl-pyrrolidine-3-carboxylic acid typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with ethanesulfonyl chloride in the presence of a base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethanesulfonyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylic acid: Similar structure but lacks the ethanesulfonyl group.

    Pyrrolidine-3-carboxylic acid: Similar structure but lacks the ethanesulfonyl group.

    Ethanesulfonyl-pyrrolidine: Lacks the carboxylic acid group.

Uniqueness: 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is unique due to the presence of both the ethanesulfonyl and carboxylic acid groups.

Properties

IUPAC Name

1-ethylsulfonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-2-13(11,12)8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLYGGDJGQZKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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